molecular formula C20H22O6 B12583732 Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate CAS No. 195874-05-6

Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate

Cat. No.: B12583732
CAS No.: 195874-05-6
M. Wt: 358.4 g/mol
InChI Key: MOJIRNUPCQXAMZ-ROUUACIJSA-N
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Description

Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its two benzyloxy groups attached to a butanedioate backbone, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate typically involves the protection of hydroxyl groups followed by esterification. One common method starts with the protection of the hydroxyl groups using benzyl bromide in the presence of a base such as sodium hydride. The protected intermediate is then subjected to esterification using dimethyl sulfate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency and scalability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reagents like lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of diols.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2S,3R)-2,3-bis(benzyloxy)butanedioate: Differing in stereochemistry, this compound exhibits distinct reactivity and biological activity.

    Dimethyl (2R,3R)-2,3-bis(benzyloxy)butanedioate: Another stereoisomer with unique properties and applications.

    Dimethyl (2S,3S)-2,3-bis(methoxy)butanedioate: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different chemical behavior.

Uniqueness

Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate is unique due to its specific stereochemistry and the presence of benzyloxy groups, which confer distinct reactivity and biological properties. This makes it a valuable compound in the synthesis of stereochemically complex molecules and in the study of chiral interactions in biological systems.

Properties

CAS No.

195874-05-6

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

dimethyl (2S,3S)-2,3-bis(phenylmethoxy)butanedioate

InChI

InChI=1S/C20H22O6/c1-23-19(21)17(25-13-15-9-5-3-6-10-15)18(20(22)24-2)26-14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1

InChI Key

MOJIRNUPCQXAMZ-ROUUACIJSA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H](C(=O)OC)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(C(C(=O)OC)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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